![molecular formula C21H19N5O3S B2828584 2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 1185056-10-3](/img/structure/B2828584.png)
2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound is a derivative of 1,2,4-triazolo[4,3-a]pyrazine, a heterocyclic compound obtained through various synthetic routes . It has a 4-oxo-pyridazinone moiety and is a potential c-Met kinase inhibitor .
Synthesis Analysis
The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazolo[4,3-a]pyrazine core. The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .Chemical Reactions Analysis
Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within the triazolo[4,3-a]pyrazine scaffold have been synthesized and evaluated for their biological activities. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for further development in antimicrobial therapy (Reddy et al., 2013).
Antagonistic Activities
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the development of adenosine human receptor antagonists, demonstrating high selectivity and nanomolar affinity for the hA2A adenosine receptor. This suggests its utility in neuroprotective strategies, particularly for conditions like Parkinson's disease (Falsini et al., 2017).
Chemical Modification and Pharmacological Potential
Pyrazole and 1,2,4-triazole derivatives are noted for their significant chemical modification possibilities and pharmacological potential. Research has focused on the synthesis and properties of compounds with these moieties, indicating their strategic importance in modern medicine and pharmacy (Fedotov et al., 2022).
Heterocyclic Compounds as Insecticidal Agents
Research into heterocyclic compounds incorporating thiadiazole moieties against pests like the cotton leafworm, Spodoptera littoralis, demonstrates the agricultural application potential of these compounds. Such studies provide insights into the development of new insecticidal agents with enhanced effectiveness and specificity (Fadda et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14-6-8-15(9-7-14)22-18(27)13-30-21-24-23-19-20(28)25(10-11-26(19)21)16-4-3-5-17(12-16)29-2/h3-12H,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBHLCVGHKVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide |
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